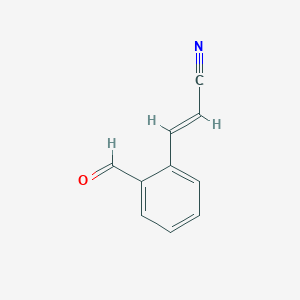
3-(2-Formylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Formylphenyl)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It is commonly used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its ability to react with ROS and form a fluorescent product. The fluorescent product can be detected using fluorescence microscopy or spectroscopy. The intensity of the fluorescence signal is proportional to the amount of ROS present in the sample.
Efectos Bioquímicos Y Fisiológicos
3-(2-Formylphenyl)acrylonitrile does not have any known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-Formylphenyl)acrylonitrile is its ability to detect ROS with high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 3-(2-Formylphenyl)acrylonitrile is its limited stability in aqueous solutions. It is also sensitive to light and air, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of 3-(2-Formylphenyl)acrylonitrile in scientific research. One potential application is in the development of new therapies for oxidative stress-related diseases. Another direction is the use of 3-(2-Formylphenyl)acrylonitrile as a tool for studying the role of ROS in cellular signaling pathways. Additionally, there is potential for the development of new fluorescent probes based on the structure of 3-(2-Formylphenyl)acrylonitrile that can detect other molecules of interest in biological systems.
In conclusion, 3-(2-Formylphenyl)acrylonitrile is a valuable tool for studying oxidative stress-related diseases and cellular signaling pathways. Its ability to detect ROS with high sensitivity and specificity makes it a valuable asset in scientific research. However, its limitations in stability and sensitivity to light and air must be taken into consideration when using it in laboratory experiments. The future directions for the use of 3-(2-Formylphenyl)acrylonitrile are promising and may lead to the development of new therapies and tools for studying biological systems.
Métodos De Síntesis
The synthesis of 3-(2-Formylphenyl)acrylonitrile involves the reaction between 2-formylbenzaldehyde and acrylonitrile. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Aplicaciones Científicas De Investigación
3-(2-Formylphenyl)acrylonitrile has been widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that are produced by cells during oxidative stress. The ability of 3-(2-Formylphenyl)acrylonitrile to detect ROS makes it a valuable tool for studying oxidative stress-related diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
114215-38-2 |
|---|---|
Nombre del producto |
3-(2-Formylphenyl)acrylonitrile |
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(E)-3-(2-formylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+ |
Clave InChI |
XTIBVNNJUWYJBG-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C#N)C=O |
SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC#N)C=O |
Sinónimos |
2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



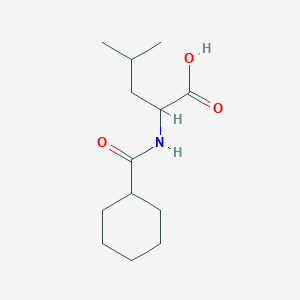
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
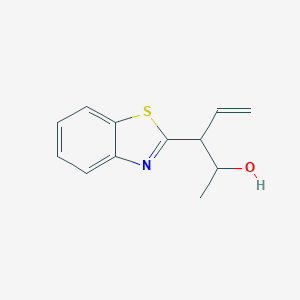
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
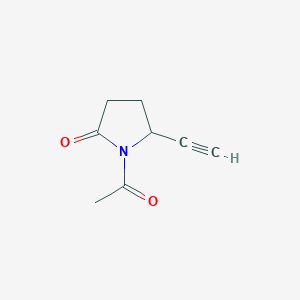
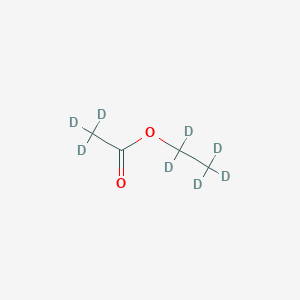
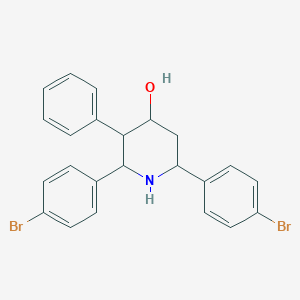
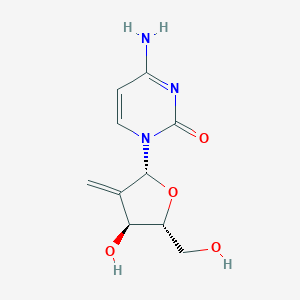
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)



![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)